molecular formula C19H17N3O3 B11786919 Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate

Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B11786919
M. Wt: 335.4 g/mol
InChI Key: ROXKIHAXGBGESO-UHFFFAOYSA-N
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Description

Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its fused heterocyclic rings, which include imidazole, pyrimidine, and furan moieties. It has garnered interest due to its potential biological activities and its role as a building block in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditionsThe final step often involves esterification to introduce the isopropyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The industrial process also emphasizes cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under mild conditions to form corresponding furanones.

    Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its fused heterocyclic rings and the presence of the furan moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

propan-2-yl 4-(furan-2-yl)-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C19H17N3O3/c1-11(2)25-18(23)16-12(3)20-19-21-13-7-4-5-8-14(13)22(19)17(16)15-9-6-10-24-15/h4-11H,1-3H3

InChI Key

ROXKIHAXGBGESO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC3=CC=CC=C3N2C(=C1C(=O)OC(C)C)C4=CC=CO4

Origin of Product

United States

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